molecular formula C17H20FN3O2 B12112923 Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate

Katalognummer: B12112923
Molekulargewicht: 317.36 g/mol
InChI-Schlüssel: FDIMZPRFAQHSAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Vorbereitungsmethoden

The synthetic routes for Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate involve introducing the quinoline and piperazine moieties. While specific conditions may vary, the general steps include:

    Quinoline Synthesis: The quinoline ring can be synthesized through various methods, such as Friedländer synthesis or Skraup synthesis. These reactions involve cyclization of aniline derivatives with ketones or aldehydes in the presence of suitable catalysts.

    Piperazine Attachment: The piperazine group is introduced via nucleophilic substitution. Ethyl 6-fluoro-8-methyl-4-chloroquinoline-3-carboxylate reacts with piperazine under basic conditions to yield the desired compound.

Analyse Chemischer Reaktionen

Ethyl 6-fluoro-8-methyl-4-(piperazin-1-yl)quinoline-3-carboxylate undergoes several reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.

    Reduction: Reduction with hydrogen and a suitable catalyst converts the carbonyl group to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the quinoline ring, leading to various derivatives.

    Major Products: The primary products include substituted quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

This compound finds applications in various fields:

    Medicine: Its antiviral, anti-inflammatory, and antitubercular properties make it relevant for drug development.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.

Wirkmechanismus

The exact mechanism remains under investigation, but it likely interacts with specific molecular targets or pathways. Further studies are needed to elucidate its effects fully.

Eigenschaften

Molekularformel

C17H20FN3O2

Molekulargewicht

317.36 g/mol

IUPAC-Name

ethyl 6-fluoro-8-methyl-4-piperazin-1-ylquinoline-3-carboxylate

InChI

InChI=1S/C17H20FN3O2/c1-3-23-17(22)14-10-20-15-11(2)8-12(18)9-13(15)16(14)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3

InChI-Schlüssel

FDIMZPRFAQHSAR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N3CCNCC3)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.